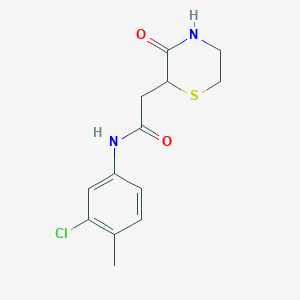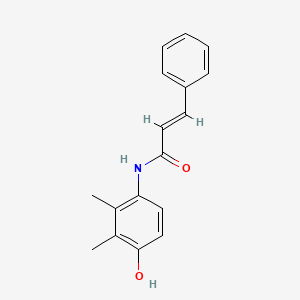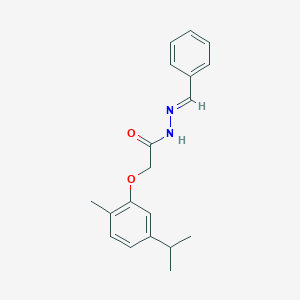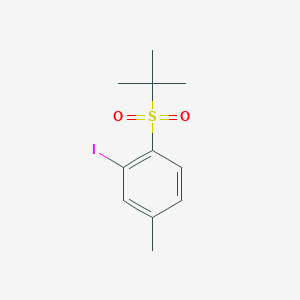
N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" often involves reactions between specific phenylacetamides and various chemical reagents. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides are synthesized by reacting pyrazole with various substituted phenylacetamides, indicating a complex synthesis pathway that involves several steps and specific reagents to achieve the desired chemical structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" has been analyzed through various spectroscopic methods. Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, highlight the importance of N—H bond conformation and the impact of substituents on the molecular geometry, as determined by X-ray diffraction analysis and NMR spectroscopy (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, the presence of acetamide groups can lead to specific chemical reactions, including hydrolysis, and interactions with other chemical entities. The synthesis and study of related compounds, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, provide insights into the chemical behavior and potential reactivity of our compound of interest (Yang Jing, 2010).
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the synthesis and characterization of compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, showing significant antimicrobial activity. For instance, compounds synthesized using Mannich base reactions exhibited excellent antimicrobial properties against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger (R. Nandhikumar & K. Subramani, 2018).
Chemical Synthesis Methodologies
The compound and its related structures have been synthesized through innovative methods, such as microwave-assisted synthesis catalyzed by montmorillonite KSF clay, which offers advantages like shorter reaction times, eco-friendly products, high yield, and significant antimicrobial activity. This synthesis approach underscores the economic and environmental benefits of advanced chemical synthesis techniques (R. Nandhikumar & K. Subramani, 2018).
Role in Agricultural Practices
Related compounds have been explored for their potential in agricultural applications, particularly as herbicides. The metabolism and efficacy of chloroacetamide herbicides, which share structural similarities with N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, have been studied in detail to understand their behavior in different soil types and their impact on various plant species (S. Coleman et al., 2000). These studies contribute to the optimization of herbicide use, ensuring effective weed control while minimizing environmental impact.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFANPCYFHIHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)


![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)


![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![1-acetyl-4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-diazepan-6-ol](/img/structure/B5535743.png)